2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride
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Overview
Description
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that features a fused ring system combining pyrrole and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines to form key intermediates. These intermediates undergo annellation to generate the maleimide moiety of the bicyclic system. Additionally, palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions at the C-6 position can be employed to introduce various substituents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or solubility.
Scientific Research Applications
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones: These compounds share a similar fused ring system and have been studied for their biological activities.
Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological importance.
Uniqueness
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride is unique due to its specific ring structure and the potential for diverse chemical modifications. This structural versatility allows for the exploration of various biological activities and the development of new therapeutic agents.
Properties
CAS No. |
2751610-77-0 |
---|---|
Molecular Formula |
C6H8ClN3O2 |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
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